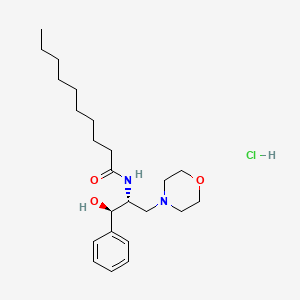

d-threo-PDMP

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJHJOYQTSEKPK-BLDCTAJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017468 | |

| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>64.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500380 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

80938-69-8 | |

| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-threo-PDMP: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a synthetic analog of ceramide that has become an invaluable tool in the study of glycosphingolipid (GSL) metabolism and function. As a potent and specific inhibitor of glucosylceramide synthase (GCS), this compound serves as a critical agent for investigating the downstream cellular processes modulated by GSLs. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it influences.

Core Mechanism of Action: Inhibition of Glucosylceramide Synthase

The primary and most well-characterized mechanism of action of this compound is the competitive inhibition of UDP-glucose:ceramide glucosyltransferase, commonly known as glucosylceramide synthase (GCS).[1] GCS is the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide.[1] By blocking this crucial step, this compound effectively depletes the cellular pool of glucosylceramide and, consequently, all downstream GSLs, including lactosylceramide, and gangliosides such as GM3 and GD3.[2][3]

This inhibition is stereospecific, with the D-threo isomer being the active enantiomer, while the L-threo isomer does not inhibit GCS and can even have opposing effects.[4] Kinetic studies have shown that this compound acts as a mixed-type inhibitor with respect to ceramide.[1]

The direct consequence of GCS inhibition is a significant reduction in the levels of various GSLs on the cell surface and within cellular membranes. This alteration in the glycosphingolipid landscape has profound effects on numerous cellular functions.

Simultaneously, the blockage of ceramide utilization for glucosylceramide synthesis leads to an accumulation of intracellular ceramide.[3] Ceramide itself is a bioactive lipid involved in various signaling pathways, including those leading to apoptosis and cell cycle arrest.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the inhibitory and functional effects of this compound across various experimental systems.

| Parameter | Value | Enzyme/System | Reference |

| IC50 | 0.5 µM | Glucosylceramide Synthase (MDCK cell homogenates) | [5] |

| IC50 | 5 µM | Glucosylceramide Synthase | [1] |

| Ki | 0.7 µM | Glucosylceramide Synthase (against ceramide) | [1] |

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Cell Line | Concentration | Duration | Effect | Reference |

| B16 Melanoma Cells | 10-15 µM | 20 h | Inhibition of cell adhesion | [3] |

| Rat Explants | 5-20 µM | 2 d | Dose-dependent inhibition of neurite growth | [3] |

| Cortical Neurons | 5-40 µM | 8 d | Reduction in synchronous Ca2+ oscillations | [3] |

| Human Hepatoma HepG2 Cells | 40 µM | - | Decrease in GM3 content to 22.3% of control | [6] |

| Human Hepatoma HepG2 Cells | 40 µM | - | 185.1% increase in insulin receptor autophosphorylation | [6] |

| Human Hepatoma HepG2 Cells | 40 µM | - | 286.0% increase in phosphorylated Akt1 | [6] |

Table 2: Effective Concentrations of this compound in Cellular Assays

Key Signaling Pathways and Cellular Processes Modulated by this compound

The inhibition of GCS and the subsequent alteration of cellular lipid composition by this compound trigger a cascade of downstream effects, impacting several critical signaling pathways and cellular processes.

Glycosphingolipid Biosynthesis Pathway

The most direct effect of this compound is the disruption of the glycosphingolipid biosynthesis pathway at its origin. This leads to the depletion of a wide array of GSLs that are integral components of the plasma membrane and are involved in cell surface receptor function, cell-cell recognition, and signaling.

Apoptosis Signaling

This compound has been shown to protect liver cells from TNF-α induced apoptosis.[3] This effect is linked to the inhibition of the synthesis of the ganglioside GD3.[3] Furthermore, the accumulation of ceramide resulting from GCS inhibition can contribute to the induction of apoptosis in some cell types. Ceramide is a well-known pro-apoptotic second messenger that can activate various downstream effectors, including caspases. The extrinsic apoptosis pathway, initiated by ligands like TNF-α, involves the formation of a death-inducing signaling complex (DISC) and subsequent activation of caspase-8.

mTOR Signaling Pathway

Recent studies have revealed a connection between this compound and the mTOR (mechanistic target of rapamycin) signaling pathway. Treatment with this compound can lead to the inactivation of mTORC1.[7][8] This effect appears to be linked to the accumulation of lipids, such as lysobisphosphatidic acid (LBPA), in lysosomes, which causes the dissociation of mTOR from the lysosomal surface.[7][8] mTOR inactivation leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[7][8]

Akt Signaling

This compound treatment has been observed to increase the phosphorylation of Akt1 (also known as Protein Kinase B).[6][9] This effect may be independent of its role in GCS inhibition and could be related to alterations in the membrane microenvironment.[6] The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, growth, and proliferation.

Experimental Protocols

In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from methodologies utilizing fluorescently labeled ceramide analogs to measure GCS activity in cell lysates.[10][11]

Materials:

-

Cell lysate containing GCS

-

NBD-C6-ceramide (fluorescent substrate)

-

UDP-glucose

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl2)

-

This compound (inhibitor)

-

Chloroform/methanol (2:1, v/v)

-

High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Prepare cell lysates from control and treated cells by sonication or homogenization in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Set up the reaction mixture in a microcentrifuge tube:

-

50 µg of cell lysate protein

-

10 µM NBD-C6-ceramide

-

1 mM UDP-glucose

-

Varying concentrations of this compound (for IC50 determination) or a fixed concentration.

-

Bring the final volume to 100 µL with assay buffer.

-

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding 500 µL of chloroform/methanol (2:1, v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in a suitable solvent (e.g., mobile phase).

-

Analyze the sample by HPLC to separate and quantify the fluorescent product, NBD-C6-glucosylceramide.

-

Calculate GCS activity based on the amount of product formed relative to the protein concentration and incubation time.

Cellular Glycosphingolipid Analysis

This protocol outlines the general steps for extracting and analyzing GSLs from cells treated with this compound.[1]

Materials:

-

Cultured cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Chloroform/methanol mixtures (2:1 and 1:1, v/v)

-

DEAE-Sephadex column

-

Solvents for chromatography

-

High-performance thin-layer chromatography (HPTLC) plates

-

Visualization reagents (e.g., orcinol for neutral GSLs, resorcinol for gangliosides)

Procedure:

-

Culture cells to the desired confluency and treat with this compound at the desired concentration and duration.

-

Wash the cells with PBS and harvest by scraping.

-

Extract total lipids from the cell pellet using sequential extractions with chloroform/methanol (2:1, v/v) followed by chloroform/methanol (1:1, v/v).

-

Dry the combined lipid extracts under nitrogen.

-

Separate neutral and acidic GSLs by passing the total lipid extract through a DEAE-Sephadex column.

-

Dry the separated fractions.

-

Analyze the GSL composition by spotting the samples on an HPTLC plate and developing with an appropriate solvent system.

-

Visualize the GSLs by spraying the plate with specific reagents and heating.

-

Quantify the GSLs by densitometry.

Neurite Outgrowth Assay

This protocol provides a framework for assessing the effect of this compound on neurite outgrowth in a neuronal cell line or primary neurons.[12][13][14]

Materials:

-

Neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons)

-

Cell culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin)

-

Cell culture medium, with or without serum, and appropriate growth factors (e.g., NGF for PC12 cells)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Microscope with fluorescence imaging capabilities

-

Image analysis software

Procedure:

-

Plate neuronal cells on coated plates or coverslips and allow them to adhere.

-

Treat the cells with varying concentrations of this compound in the presence of a stimulating factor (if required for the cell type).

-

Incubate for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

-

Acquire images of the stained neurons using a fluorescence microscope.

-

Analyze the images to quantify neurite outgrowth parameters, such as the number of neurites per cell, the average neurite length, and the number of branch points.

Cell Adhesion Assay

This protocol describes a method to evaluate the impact of this compound on cell adhesion to extracellular matrix proteins.[15]

Materials:

-

Adherent cell line (e.g., B16 melanoma cells)

-

96-well cell culture plates

-

Extracellular matrix proteins (e.g., laminin, fibronectin)

-

This compound

-

Calcein-AM (or other cell viability dye for labeling)

-

PBS

-

Assay buffer (e.g., serum-free medium)

-

Fluorescence plate reader

Procedure:

-

Coat the wells of a 96-well plate with the desired extracellular matrix protein and block any remaining non-specific binding sites.

-

Treat the cells in suspension with this compound for the desired duration.

-

Label the treated cells with Calcein-AM.

-

Wash the cells to remove excess dye and resuspend them in assay buffer.

-

Add the labeled cells to the coated wells of the 96-well plate.

-

Incubate for a specific period (e.g., 1-2 hours) to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Calculate the percentage of cell adhesion relative to a control group (untreated cells).

Conclusion

This compound is a powerful pharmacological tool for dissecting the complex roles of glycosphingolipids in cellular biology. Its primary mechanism of action, the potent and specific inhibition of glucosylceramide synthase, provides a robust method for depleting cellular GSLs and studying the consequences. The resulting accumulation of ceramide and the downstream effects on critical signaling pathways, including those involved in apoptosis, mTOR, and Akt signaling, highlight the intricate interplay of lipid metabolism and cellular regulation. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted effects of this compound in their specific systems of interest. A thorough understanding of its mechanism of action is crucial for the accurate interpretation of experimental results and for leveraging this compound in the development of novel therapeutic strategies.

References

- 1. Metabolism of D-[3H]threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an inhibitor of glucosylceramide synthesis, and the synergistic action of an inhibitor of microsomal monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stimulation of glycosphingolipid biosynthesis by L-threo-1-phenyl-2-decanoylamino-1-propanol and its homologs in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontierspartnerships.org [frontierspartnerships.org]

- 10. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]

- 12. scispace.com [scispace.com]

- 13. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Ceramide Analogue D-threo-PDMP: An In-depth Technical Guide to its Inhibition of Glucosylceramide Synthase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide. This step is pivotal in the biosynthesis of most glycosphingolipids (GSLs). By competitively inhibiting GCS, this compound effectively depletes cellular GSLs, leading to an accumulation of the substrate, ceramide. This modulation of sphingolipid metabolism has profound effects on numerous cellular processes, including signal transduction, cell growth, apoptosis, and insulin sensitivity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its study, and a summary of its effects on key signaling pathways.

Mechanism of Action

This compound, a synthetic analogue of ceramide, acts as a competitive inhibitor of Glucosylceramide Synthase (GCS; UDP-glucose:N-acylsphingosine glucosyltransferase, EC 2.4.1.80) with respect to ceramide.[1] The D-threo isomer (1R, 2R) is the biologically active enantiomer responsible for this inhibition.[1] The inhibition of GCS by this compound blocks the conversion of ceramide to glucosylceramide, the precursor for the synthesis of a vast array of complex glycosphingolipids, including gangliosides, globosides, and lacto-series GSLs.[1] This blockage leads to two primary consequences: a significant reduction in the cellular levels of GSLs and an accumulation of ceramide.[2][3] Ceramide itself is a bioactive lipid involved in various signaling pathways, including those leading to apoptosis and cell cycle arrest.[4][5]

Quantitative Data on this compound Activity

The inhibitory potency of this compound and its effects on cellular lipid composition have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell/System | Reference |

| IC50 (GCS) | 5 µM | Enzyme Assay | [1][6][7] |

| Ki (GCS) | 0.7 µM | Enzyme Assay | [1] |

| Effective Concentration (GSL depletion) | 5 µM | Human A431 cells | [8] |

| Effective Concentration (GM3 reduction) | 40 µM | Human hepatoma HepG2 cells | [9] |

| Effective Concentration (Apoptosis induction) | 10-15 µM | B16 melanoma cells | [2][3] |

Table 1: Inhibitory Constants and Effective Concentrations of this compound

| Lipid | Change upon this compound Treatment | Cell Line | Concentration and Duration | Reference |

| Glucosylceramide (GlcCer) | Decreased | Human kidney proximal tubular cells | Concentration-dependent | [10][11] |

| Lactosylceramide (LacCer) | Decreased | Human kidney proximal tubular cells | Concentration-dependent | [10][11] |

| GM3 Ganglioside | Decreased to 22.3% of control | Human hepatoma HepG2 cells | 40 µM | [9] |

| Ceramide | Increased | Hepatocytes | 2-14 h | [2][3] |

| Glycosphingolipids (general) | Reduced to ~5% of control | Human A431 cells | 5 µM for 6 days | [8] |

Table 2: Effects of this compound on Cellular Sphingolipid Levels

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from methods utilizing fluorescently labeled ceramide to measure GCS activity in cell lysates.

Materials:

-

Cells of interest

-

This compound (stock solution in DMSO)

-

Lysis Buffer (e.g., NP-40 based)

-

NBD C6-ceramide (fluorescent substrate)

-

UDP-glucose

-

Bovine Serum Albumin (BSA)

-

High-Performance Thin-Layer Chromatography (HPTLC) plates (borate-impregnated)

-

HPTLC developing solvent (e.g., chloroform/methanol/water, 100:30:4, v/v/v)

-

Fluorescence scanner or spectrophotometer

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Enzyme Reaction: In a microcentrifuge tube, mix the cell lysate (containing a defined amount of protein) with a reaction buffer containing NBD C6-ceramide and UDP-glucose.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 2 hours).

-

Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol mixture.

-

HPTLC Separation: Spot the extracted lipids onto a borate-impregnated HPTLC plate. Develop the plate using the appropriate solvent system to separate NBD C6-ceramide from NBD C6-glucosylceramide.

-

Quantification: Visualize the separated lipid spots under UV light. Quantify the fluorescence intensity of the NBD C6-glucosylceramide spot using a fluorescence scanner or by scraping the silica and measuring fluorescence in a spectrophotometer.

-

Data Analysis: Calculate the GCS activity as the amount of NBD C6-glucosylceramide produced per unit of protein per unit of time. Compare the activity in this compound-treated samples to the vehicle control.

Quantification of Ceramide and Glucosylceramide by HPLC

This protocol outlines a method for the simultaneous quantification of total ceramide and glucosylceramide from plasma or cell extracts.

Materials:

-

Plasma or cell pellets

-

Sphinganine (internal standard)

-

Methanolic NaOH

-

o-phthaldialdehyde (OPA)

-

Reversed-phase C18 HPLC column

-

HPLC system with a fluorescence detector

-

Methanol/water mobile phase

Procedure:

-

Sample Preparation: To a known amount of plasma or cell lysate, add a known amount of sphinganine as an internal standard.

-

Lipid Extraction: Extract the total lipids from the sample.

-

Deacylation: Deacylate the ceramides and glycosphingolipids by microwave-assisted hydrolysis in methanolic NaOH. This step liberates the sphingoid bases.

-

Derivatization: Derivatize the free amino group of the sphingoid bases with OPA to make them fluorescent.

-

HPLC Analysis: Inject the derivatized sample onto a C18 reversed-phase column. Separate the derivatized sphingoid bases and lysoglycosphingolipids using a methanol/water mobile phase.

-

Detection: Detect the fluorescent derivatives using a fluorescence detector with excitation at 340 nm and emission at 435 nm.

-

Quantification: Quantify the peaks corresponding to the sphingoid bases from ceramide and glucosylceramide by comparing their peak areas to that of the internal standard.

Caspase-3/7 Activity Assay for Apoptosis Assessment

This protocol describes a common method to measure the activity of executioner caspases, a hallmark of apoptosis, in cells treated with this compound.

Materials:

-

Cells cultured in 96-well plates

-

This compound

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and allow them to attach. Treat the cells with a dose range of this compound or a positive control for apoptosis (e.g., staurosporine) for a predetermined time (e.g., 24 hours). Include vehicle-treated cells as a negative control.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Lysis and Caspase Reaction: Add the Caspase-Glo® 3/7 reagent directly to each well of the 96-well plate. The reagent contains a luminogenic caspase-3/7 substrate and a lysis buffer.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence in each well using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Normalize the results to the vehicle control to determine the fold-increase in caspase activity.

Western Blot Analysis of mTOR and Insulin Receptor Signaling Pathways

This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the mTOR and insulin signaling pathways following this compound treatment.

Materials:

-

Cultured cells

-

This compound

-

Insulin (for insulin signaling studies)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-Akt, anti-Akt, anti-phospho-IR, anti-IR)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells and treat with this compound for the desired time and concentration. For insulin signaling, serum-starve the cells before a brief stimulation with insulin.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Cellular Effects

The inhibition of GCS by this compound initiates a cascade of events that impact multiple signaling pathways.

Glycosphingolipid Biosynthesis Pathway

This compound directly inhibits GCS, the enzyme that catalyzes the first committed step in the synthesis of most GSLs. This leads to a global reduction in the cellular content of these important membrane components.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Inhibition of Ceramide Hydrolysis and Glycosylation Synergizes to Corrupt Mitochondrial Respiration and Signal Caspase Driven Cell Death in Drug-Resistant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

An In-depth Technical Guide on d-threo-PDMP and Ceramide Accumulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs). By blocking the conversion of ceramide to glucosylceramide, this compound leads to the depletion of downstream GSLs and a concurrent accumulation of the upstream substrate, ceramide. This accumulation of ceramide, a bioactive lipid, has profound effects on various cellular processes, including signal transduction, apoptosis, and autophagy. This technical guide provides a comprehensive overview of the core principles of this compound action, its impact on ceramide metabolism, and the downstream cellular consequences, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways.

Mechanism of Action of this compound

This compound is a synthetic analog of ceramide.[1] Its inhibitory action on GCS is stereospecific, with the d-threo isomer being the most active form.[1] The inhibition is competitive with respect to ceramide, with a reported Ki value of 0.7 µM.[1] By binding to GCS, this compound prevents the transfer of glucose from UDP-glucose to ceramide, effectively halting the synthesis of glucosylceramide and all subsequent GSLs derived from it.[1]

Quantitative Effects of this compound on Ceramide and Glycosphingolipid Levels

The inhibition of GCS by this compound results in a dose-dependent accumulation of ceramide and a reduction in glucosylceramide and other downstream GSLs. The precise quantitative effects can vary depending on the cell type, concentration of this compound, and duration of treatment.

| Cell Line | This compound Concentration | Treatment Duration | Change in Ceramide Levels | Change in Glucosylceramide (GlcCer) Levels | Reference |

| B16 Melanoma Cells | 20 µM | 48 hours | Not specified, but accumulation implied | ~80% decrease | [2] |

| Human Keratinocytes | 10 µM | 48 hours | No significant change | Strong inhibition | [3] |

| A549 Cells | 20 µM | 17 hours | Marked increase in nuclear envelope | Not specified | [4] |

| Human Kidney Proximal Tubular Cells | 10 µM | Not specified | Not specified | Concentration-dependent reduction | [5] |

| Cell Line | This compound Concentration | Treatment Duration | Change in Lactosylceramide (LacCer) Levels | Change in GM3 Ganglioside Levels | Reference |

| B16 Melanoma Cells | 20 µM | 48 hours | Significant decrease | Significant decrease | [2] |

| Human Kidney Proximal Tubular Cells | 10 µM | Not specified | Concentration-dependent reduction | Not specified | [5] |

Key Experimental Protocols

Assay for Glucosylceramide Synthase (GCS) Activity

This protocol is adapted from methodologies used to assess the inhibitory effect of this compound on GCS.

Materials:

-

Cell lysate or purified GCS enzyme

-

This compound (various concentrations)

-

Ceramide substrate (e.g., NBD-C6-ceramide or radiolabeled ceramide)

-

UDP-glucose

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Thin-layer chromatography (TLC) plates (e.g., Silica Gel 60)

-

TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)

-

Fluorescence scanner or phosphorimager

Procedure:

-

Prepare reaction mixtures containing assay buffer, UDP-glucose, and the ceramide substrate.

-

Add varying concentrations of this compound or vehicle control to the reaction mixtures.

-

Initiate the reaction by adding the cell lysate or purified GCS enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v) to extract the lipids.

-

Separate the lipid extract by spotting it onto a TLC plate and developing it with the appropriate solvent system.

-

Visualize and quantify the product (glucosylceramide) and the remaining substrate (ceramide) using a fluorescence scanner (for NBD-labeled lipids) or a phosphorimager (for radiolabeled lipids).[6]

-

Calculate the GCS activity as the amount of product formed per unit of time and protein concentration, and determine the inhibitory effect of this compound.

Measurement of Cellular Ceramide and Glucosylceramide Levels

This protocol outlines a general method for quantifying changes in cellular lipid levels after treatment with this compound, often employing mass spectrometry.[7]

Materials:

-

Cultured cells

-

This compound

-

Cell culture medium

-

Lipid extraction solvents (e.g., chloroform, methanol, water)

-

Internal standards for ceramide and glucosylceramide (e.g., C17-ceramide)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

-

Harvest the cells and wash them with PBS.

-

Perform lipid extraction using a method such as the Bligh-Dyer or Folch procedure. Add internal standards before extraction for accurate quantification.[7]

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

-

Separate the lipid species using a suitable chromatography column and detect and quantify them using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[7]

-

Normalize the levels of ceramide and glucosylceramide to the internal standard and the total protein or cell number.

Metabolic Labeling of Glycosphingolipids

This method allows for the tracking of the biosynthesis of GSLs and the assessment of the inhibitory effect of this compound.[8]

Materials:

-

Cultured cells

-

This compound

-

Radioactive precursor (e.g., [3H]galactose or [14C]serine)[8][9]

-

Cell culture medium

-

Lipid extraction solvents

-

TLC plates and developing solvent

-

Phosphorimager or scintillation counter

Procedure:

-

Culture cells and treat them with this compound or vehicle control.

-

Add the radioactive precursor to the culture medium and incubate for a specific period to allow for metabolic incorporation into GSLs.

-

Harvest the cells and perform lipid extraction.

-

Separate the radiolabeled lipids by TLC.

-

Detect and quantify the radioactivity in the spots corresponding to different GSLs (e.g., GlcCer, LacCer, GM3) using a phosphorimager or by scraping the spots and measuring the radioactivity with a scintillation counter.[8]

-

Compare the incorporation of the radiolabel in treated versus control cells to determine the effect of this compound on GSL biosynthesis.

Signaling Pathways and Cellular Processes Modulated by this compound-induced Ceramide Accumulation

The accumulation of ceramide following GCS inhibition by this compound triggers a cascade of cellular events, primarily centered around stress responses and cell fate decisions.

Glycosphingolipid Biosynthesis Pathway and this compound Inhibition

Caption: Inhibition of GCS by this compound blocks ceramide conversion.

Ceramide-Mediated Apoptosis Signaling

Ceramide accumulation is a well-established trigger for apoptosis. One of the key pathways involves the activation of the c-Jun N-terminal kinase (JNK) signaling cascade.[10][11]

Caption: Ceramide-induced apoptosis via the JNK signaling pathway.

Ceramide, Endoplasmic Reticulum (ER) Stress, and Autophagy

Ceramide accumulation can induce ER stress, which in turn can trigger autophagy as a pro-survival response. However, prolonged or excessive ER stress can lead to apoptosis.[4][12]

Caption: Interplay of ceramide, ER stress, and autophagy.

Conclusion

This compound serves as an invaluable tool for researchers studying the roles of ceramide and glycosphingolipids in cellular physiology and pathology. Its specific inhibition of GCS provides a reliable method for manipulating the balance between these crucial lipid species. The resulting accumulation of ceramide triggers significant downstream signaling events, impacting cell fate decisions through pathways such as apoptosis and autophagy. The quantitative data and detailed protocols provided in this guide offer a foundation for designing and interpreting experiments aimed at further elucidating the complex roles of sphingolipids in health and disease, with potential applications in drug development for cancer and lysosomal storage diseases.

References

- 1. Specific radioactive labeling of terminal n-acetylgalactosamine of glycosphingolipids by the galactose oxidase-sodium borohydride method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Analysis of Sphingolipid Synthesis and Transport by Metabolic Labeling of Cultured Cells with [³H]Serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stress-induced ceramide generation and apoptosis via the phosphorylation and activation of nSMase1 by JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endoplasmic reticulum stress: a new pathway to induce autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Downstream Signaling Effects of D-threo-PDMP

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase, more commonly known as Glucosylceramide Synthase (GCS). As the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs), its inhibition by this compound initiates a cascade of downstream signaling events. This document provides a comprehensive technical overview of these effects, detailing the molecular pathways impacted, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core signaling networks. The primary consequences of GCS inhibition by this compound include a significant shift in sphingolipid metabolism, leading to the depletion of downstream GSLs and the accumulation of the substrate, ceramide. This accumulation is a critical node, triggering cellular responses such as apoptosis, autophagy, and cell cycle arrest. Furthermore, this compound has been shown to modulate other key signaling pathways, including mTOR and insulin receptor signaling, highlighting its pleiotropic effects on cellular function.

Core Mechanism of Action: Glucosylceramide Synthase Inhibition

The primary molecular target of this compound is Glucosylceramide Synthase (GCS). This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1] GlcCer is the precursor for the vast majority of GSLs, including gangliosides, globosides, and lacto-series GSLs.[1] this compound, a structural analog of ceramide, acts as a competitive inhibitor of GCS.[1][2] This inhibition blocks the synthesis of GlcCer, leading to two major downstream consequences:

-

Depletion of Glycosphingolipids (GSLs): The blockade of GlcCer synthesis prevents the formation of complex GSLs. This leads to a time-dependent reduction in cellular levels of lactosylceramide (LacCer), gangliosides (e.g., GM3, GD3), and globo-series GSLs.[3][4][5]

-

Accumulation of Ceramide: As the substrate for GCS, ceramide levels increase within the cell following enzyme inhibition.[3][4][6] Ceramide is a critical bioactive lipid that acts as a second messenger in a variety of signaling pathways, particularly those related to cellular stress responses.[7][8]

Key Downstream Signaling Pathways and Cellular Effects

The perturbation of sphingolipid metabolism by this compound triggers multiple downstream signaling cascades.

Ceramide-Mediated Apoptosis

The accumulation of intracellular ceramide is a potent pro-apoptotic signal.[6][8] this compound leverages this mechanism to induce or sensitize cells to apoptosis. This is particularly relevant in oncology research. For instance, this compound facilitates curcumin-induced apoptosis in melanoma cells by enhancing ceramide accumulation, which in turn leads to the activation of c-Jun N-terminal kinase (JNK) and the inhibition of the pro-survival PI3K/Akt pathway.[6] Furthermore, by inhibiting the synthesis of the ganglioside GD3, this compound can protect liver cells from TNF-α-induced apoptosis.[3][4]

mTOR Pathway Inactivation

Recent studies have revealed a significant, GCS-inhibition-independent effect of this compound on the mTOR (mechanistic target of rapamycin) pathway. Treatment with this compound leads to the inactivation of mTOR, a master regulator of cell growth, proliferation, and metabolism.[1][6] This process is characterized by:

-

Lysosomal Lipid Accumulation: this compound induces the accumulation of not only sphingolipids but also lysobisphosphatidic acid (LBPA) and cholesterol within lysosomes.[6]

-

mTOR Dissociation: The enrichment of LBPA is correlated with the dissociation of the mTOR complex from the lysosomal surface.[6]

-

TFEB Nuclear Translocation: Inactivated mTOR can no longer phosphorylate and sequester the transcription factor EB (TFEB) in the cytoplasm. Consequently, TFEB translocates to the nucleus to regulate gene expression related to lysosomal biogenesis and autophagy.[6]

Induction of Autophagy and Cell Cycle Arrest

This compound treatment has been shown to induce significant cellular responses related to growth and stress.

-

Autophagy: In A549 lung cancer cells, D,L-threo-PDMP leads to marked autophagy, evidenced by increased expression of microtubule-associated protein 1 light chain 3B-II (LC3B-II) and a decrease in p62.[9] This autophagic response is linked to ceramide-induced endoplasmic reticulum (ER) stress.[9]

-

Cell Cycle Arrest: The compound effectively halts cell proliferation by inducing cell cycle arrest at the G1/S and G2/M transitions.[10] This effect is mediated by the accumulation of ceramide and is correlated with a decrease in the activity of key cyclin-dependent kinases (CDKs), such as p34cdc2 kinase and cdk2 kinase.[10]

Modulation of Insulin Signaling

In human hepatoma HepG2 cells, this compound-induced depletion of GSLs, specifically the ganglioside GM3, has a significant impact on insulin receptor signaling.[11] Treatment with this compound leads to:

-

A significant increase in the autophosphorylation of the insulin receptor (IR).[11]

-

A notable increase in the phosphorylation of the downstream kinase Akt1.[11] This suggests that GSL depletion in the plasma membrane alters the microenvironment of the insulin receptor, enhancing its signaling capacity.

Effects on Neuronal and Adhesion Properties

This compound also demonstrates significant effects in neuronal and cell adhesion models.

-

Neuronal Effects: It inhibits neurite growth and reduces both the total length and the number of branch points in axon plexuses.[3][4] It also significantly reduces the frequency of synchronous Ca2+ oscillations in cortical neurons.[3][4]

-

Cell Adhesion: By inhibiting the synthesis of GM3, this compound reduces the adhesion of B16 melanoma cells.[3][4] It has also been shown to cause a loss of cell attachment to extracellular matrix components like laminin and type IV collagen.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Enzyme Inhibition and Cellular Glycosphingolipid Modulation

| Parameter | Concentration | Cell/System Type | Observed Effect | Reference |

|---|---|---|---|---|

| GCS Inhibition (IC50) | 5 µM | Enzyme Assay | 50% inhibition of GlcCer synthase activity. | [1] |

| GCS Inhibition (Ki) | 0.7 µM | Enzyme Assay | Competitive inhibition against ceramide. | [1] |

| GM3 Reduction | 40 µM | HepG2 cells | GM3 content reduced to 22.3% of control. |[11] |

Table 2: Effects on Downstream Signaling and Phenotypes

| Cellular Process | Concentration | Treatment Duration | Cell/System Type | Observed Effect | Reference |

|---|---|---|---|---|---|

| Neurite Growth Inhibition | 5-20 µM | 2 days | Rat explants | Dose-dependent inhibition of neurite growth. | [3][4] |

| Ca2+ Oscillation Reduction | 5-40 µM | 8 days | Cortical neurons | Significant reduction in synchronous Ca2+ oscillations. | [3][4] |

| Cell Adhesion Inhibition | 10-15 µM | 20 hours | B16 melanoma cells | Inhibition of adhesion by blocking glycolipid synthesis. | [3][4] |

| IR Autophosphorylation | 40 µM | Not specified | HepG2 cells | 185.1% increase compared to control. | [11] |

| Akt1 Phosphorylation | 40 µM | Not specified | HepG2 cells | 286.0% increase compared to control. | [11] |

| Hepatocyte Protection | Not specified | 2-14 hours | Hepatocytes | Protection from TNF-α-induced death. |[3][4] |

Visualization of Core Mechanisms

Signaling Pathway Diagrams (Graphviz DOT)

References

- 1. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. DL -threo- PDMP, Hydrochloride [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 8. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 9. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell cycle arrest induced by an inhibitor of glucosylceramide synthase. Correlation with cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

D-threo-PDMP and Its Impact on Neurite Growth: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a potent and widely utilized inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids (GSLs). By blocking the conversion of ceramide to glucosylceramide, this compound serves as a critical tool for investigating the multifaceted roles of GSLs in cellular processes. This technical guide provides a comprehensive overview of the biological effects of this compound on neurite growth, consolidating quantitative data, detailing experimental protocols, and illustrating the key signaling pathways involved. The inhibitory action of this compound on neurite outgrowth underscores the essential role of GSLs in neuronal development and regeneration, while also highlighting the potential downstream consequences of ceramide accumulation.

Mechanism of Action

This compound is a synthetic analog of ceramide that competitively inhibits UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase).[1] This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide, a precursor for the synthesis of a vast array of complex GSLs, including gangliosides.[2] By inhibiting GCS, this compound leads to a dose-dependent depletion of cellular GSLs.[3][4] A significant consequence of this inhibition is the potential accumulation of ceramide, a bioactive lipid known to be involved in various signaling pathways, including those regulating cell growth, differentiation, and apoptosis.[5][6]

Quantitative Data on the Effects of this compound on Neurite Growth

The inhibitory effect of this compound on neurite outgrowth has been quantified in various neuronal cell models. The following table summarizes key findings from the literature.

| Cell Type | Treatment Conditions | Parameter Measured | Observed Effect | Concentration Range | Reference |

| SH-SY5Y neuroblastoma cells | Stimulated with 20 ng/ml platelet-derived growth factor-BB | Neurite initiation (number of neurites/cell, percent of neurite-bearing cells), elongation (length of the longest neurite/cell, total neurite length/cell), and branching (number of branch points/neurite) | Dose-dependent decrease in all parameters | Not specified, but effects were observed | [7] |

| Primary cultured rat neocortical explants | Not specified | Neurite outgrowth | Inhibitory | 5 to 20 µM | [5] |

| Cultured hippocampal neurons | Not specified | Axonal outgrowth | Affected (inhibited) | Not specified, but effects were observed | [2] |

Key Experimental Protocols

Neurite Outgrowth Assay in SH-SY5Y Cells

This protocol is adapted from studies investigating the effects of PDMP on a human neuroblastoma cell line.

Objective: To quantify the effect of this compound on neurite initiation, elongation, and branching.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with serum (e.g., 10% FBS)

-

Serum-free medium

-

Platelet-derived growth factor-BB (PDGF-BB)

-

This compound

-

Laminin-coated culture plates

-

Fixative (e.g., 4% paraformaldehyde)

-

Immunostaining reagents (e.g., primary antibody against a neuronal marker like βIII-tubulin, and a fluorescently labeled secondary antibody)

-

Fluorescence microscope with image analysis software

Procedure:

-

Cell Seeding: Plate SH-SY5Y cells on laminin-coated plates at a suitable density to allow for individual cell morphology analysis.

-

Cell Starvation (Optional): To reduce the effects of serum growth factors, cells can be cultured in serum-free medium for a period before stimulation.

-

Treatment: Treat the cells with varying concentrations of this compound in the presence of a neurite-promoting factor, such as 20 ng/ml PDGF-BB.[7] Include a vehicle control.

-

Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize, and immunostain for a neuronal marker to visualize neurites. Nuclei can be counterstained (e.g., with DAPI).

-

Image Acquisition: Capture images using a fluorescence microscope.

-

Image Analysis: Use image analysis software to quantify various parameters of neurite growth, including the number of neurites per cell, the percentage of cells with neurites, the length of the longest neurite per cell, the total neurite length per cell, and the number of branch points per neurite.[7]

Neurite Outgrowth Assay in Primary Neurons

This protocol provides a general framework for studying the effects of this compound on primary neuronal cultures.

Objective: To assess the impact of this compound on the neurite extension of primary neurons.

Materials:

-

Primary neurons (e.g., rat neocortical or hippocampal neurons)

-

Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement)

-

This compound

-

Culture plates coated with an appropriate substrate (e.g., poly-L-lysine and laminin)

-

Fixative and immunostaining reagents as described above.

Procedure:

-

Neuron Isolation and Culture: Isolate primary neurons from embryonic or neonatal rodent brains and plate them on coated culture dishes.

-

Treatment: After allowing the neurons to attach and begin to extend neurites (e.g., after 24 hours in vitro), treat the cultures with different concentrations of this compound.

-

Incubation: Continue the culture for an additional period to allow for further neurite growth (e.g., 48-72 hours).

-

Fixation, Staining, and Analysis: Follow the same steps for fixation, immunostaining, image acquisition, and analysis as described for the SH-SY5Y cells.

Signaling Pathways and Logical Relationships

The inhibitory effect of this compound on neurite growth is primarily attributed to its impact on glycosphingolipid metabolism. The depletion of GSLs and the concurrent accumulation of ceramide are thought to be the key initiating events that lead to the observed phenotype.

Glycosphingolipid Biosynthesis Pathway and the Action of this compound

The following diagram illustrates the central role of glucosylceramide synthase in the GSL biosynthetic pathway and the point of inhibition by this compound.

Caption: this compound inhibits Glucosylceramide Synthase.

Proposed Signaling Cascade for this compound-Induced Inhibition of Neurite Growth

The depletion of GSLs and the accumulation of ceramide can trigger downstream signaling events that ultimately impair the machinery of neurite outgrowth. The following diagram outlines a proposed cascade.

Caption: this compound's impact on neurite growth signaling.

Experimental Workflow for Assessing this compound Effects

The logical flow of an experiment to determine the impact of this compound on neurite growth is depicted in the following diagram.

Caption: Workflow for this compound neurite outgrowth assay.

Discussion and Future Directions

This compound has proven to be an invaluable pharmacological tool for elucidating the critical role of glycosphingolipids in neuritogenesis. The consistent observation of neurite growth inhibition across different neuronal models upon treatment with this compound strongly supports the hypothesis that GSLs are essential for the proper formation and extension of neurites. This may be due to their role in modulating the function of cell surface receptors, organizing lipid rafts, and influencing intracellular signaling cascades.

The accumulation of ceramide following GCS inhibition presents a complementary mechanism for the observed effects. Ceramide is a potent signaling molecule that can activate stress-related pathways and inhibit cell growth.[6] Further research is needed to dissect the relative contributions of GSL depletion versus ceramide accumulation to the inhibition of neurite outgrowth.

For drug development professionals, the pathways affected by this compound represent potential targets for therapeutic intervention in neurological disorders characterized by impaired neuronal connectivity. Understanding the precise molecular players downstream of GSLs and ceramide in the context of neurite growth could pave the way for novel strategies to promote neuronal regeneration and repair. Future studies could focus on identifying specific GSLs crucial for neuritogenesis and exploring ways to modulate their levels or the signaling pathways they influence.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The role of glycosphingolipid metabolism in the developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Induction of ganglioside biosynthesis and neurite outgrowth of primary cultured neurons by L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elevation of ceramide within distal neurites inhibits neurite growth in cultured rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L- and D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) inhibit neurite outgrowth from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

D-threo-PDMP Induced Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), a pivotal enzyme in the biosynthesis of glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide, this compound leads to the intracellular accumulation of the pro-apoptotic lipid, ceramide. This accumulation triggers a cascade of signaling events culminating in programmed cell death, or apoptosis, in a variety of cancer cell types. This technical guide provides an in-depth overview of the mechanisms of this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

This compound competitively inhibits glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids. This inhibition leads to a buildup of its substrate, ceramide, a bioactive lipid known to be a central player in cellular stress responses, including apoptosis. The pro-apoptotic signaling by ceramide is a key event in the anticancer activity of this compound.

Quantitative Data on this compound Effects

The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis is concentration- and cell-line-dependent. The following tables summarize key quantitative findings from various studies.

Table 1: IC50 Values of this compound for Glucosylceramide Synthase (GCS) Inhibition

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 5 µM | Mixed competition against ceramide | [1] |

| Ki | 0.7 µM | Mixed competition against ceramide | [1] |

| IC50 | 0.5 µM | MDCK cell homogenates | [2] |

| IC50 | 0.2 µM | D-threo-p-methoxy-P4 (a PDMP analog) | [2] |

| IC50 | 90 nM | EtDO-P4 (a potent PDMP analog) | [3] |

Table 2: IC50 Values of this compound for Cancer Cell Viability

| Cancer Cell Line | IC50 Value (µM) | Assay | Reference |

| Osimertinib-Resistant NSCLC | 15 - 25 µM | MTT Assay | [1] |

| Normal Bronchial BEAS-2B | 60 µM | MTT Assay | [1] |

Table 3: Induction of Apoptosis by this compound in Cancer Cells

| Cancer Cell Line | Treatment | Apoptotic Cells (%) | Method | Reference |

| Osimertinib-Resistant NSCLC (PC9BRAFG469A) | PDMP (72h) | 22% | Flow Cytometry | [1] |

| Osimertinib-Resistant NSCLC (PC9T790MC797S) | PDMP (72h) | 70% | Flow Cytometry | [1] |

| HL-60/DNR | SACLAC (5 µM) + this compound (10 µM) (24h) | Early & Late Apoptosis | Flow Cytometry | [2] |

Signaling Pathways in this compound-Induced Apoptosis

The accumulation of ceramide following GCS inhibition by this compound activates multiple downstream signaling pathways that converge to execute the apoptotic program.

Ceramide-Mediated Signaling

Ceramide acts as a second messenger that can directly or indirectly influence the activity of various kinases and phosphatases, leading to the activation of stress-activated pathways.

Core mechanism of this compound action.

Intrinsic (Mitochondrial) Apoptosis Pathway

Ceramide accumulation can lead to the activation of the intrinsic apoptosis pathway. This involves changes in the mitochondrial outer membrane permeability, regulated by the Bcl-2 family of proteins. An increase in the Bax/Bcl-2 ratio is a key indicator of the cell's commitment to apoptosis. This leads to the release of cytochrome c from the mitochondria into the cytosol, which then activates the caspase cascade.

Intrinsic apoptosis pathway activated by this compound.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling network, is a critical mediator of stress-induced apoptosis. Ceramide accumulation has been shown to activate the JNK pathway, which in turn can phosphorylate and regulate the activity of various downstream targets, including proteins of the Bcl-2 family, to promote apoptosis.

JNK signaling in this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

This compound

-

Cancer cell line of interest

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with this compound as described for the cell viability assay.

-

Harvest cells (including any floating cells) and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Materials:

-

This compound

-

Cancer cell line of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-phospho-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound and a vehicle control.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Materials:

-

This compound

-

Cancer cell line of interest

-

Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)

-

Microplate reader (colorimetric or fluorometric)

-

-

Procedure:

-

Treat cells with this compound and a vehicle control.

-

Lyse the cells according to the kit instructions.

-

Quantify the protein concentration of the lysates.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Prepare the reaction mixture containing the reaction buffer, DTT, and caspase-3 substrate.

-

Add the reaction mixture to each well.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Calculate the fold-change in caspase-3 activity relative to the control.

-

Glucosylceramide Synthase (GCS) Activity Assay

This assay measures the enzymatic activity of GCS in the presence of inhibitors.

-

Materials:

-

Cell or tissue homogenates

-

This compound

-

Radiolabeled UDP-glucose ([14C]UDP-glucose) or a fluorescent ceramide analog

-

Ceramide substrate

-

Reaction buffer

-

TLC plates and developing chamber

-

Scintillation counter or fluorescence scanner

-

-

Procedure:

-

Prepare cell homogenates from treated and untreated cells.

-

Set up reaction tubes containing the cell homogenate, ceramide substrate, and varying concentrations of this compound.

-

Initiate the reaction by adding the radiolabeled or fluorescent substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and extract the lipids.

-

Separate the lipids by thin-layer chromatography (TLC).

-

Quantify the amount of product (glucosylceramide) formed using a scintillation counter or fluorescence scanner.

-

Calculate the GCS activity and the inhibitory effect of this compound.

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent for cancer treatment due to its well-defined mechanism of action centered on the induction of apoptosis via ceramide accumulation. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the potential of this compound, both as a monotherapy and in combination with other anticancer agents. Future research should focus on elucidating the full spectrum of its downstream targets, identifying biomarkers for predicting patient response, and optimizing its delivery and efficacy in preclinical and clinical settings. The continued investigation into the intricate signaling pathways modulated by this compound will undoubtedly pave the way for novel and more effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols: D-threo-PDMP in Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-decanoylamino-3-morpholinopropanol (D-threo-PDMP) is a widely utilized synthetic ceramide analogue. It functions as a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide. This step is pivotal in the biosynthesis of most glycosphingolipids. By blocking this pathway, this compound serves as a critical tool for investigating the roles of glycosphingolipids in a multitude of cellular processes, including cell growth, differentiation, adhesion, and signaling. These application notes provide a summary of effective concentrations, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound competitively inhibits glucosylceramide synthase, leading to a reduction in the cellular levels of glucosylceramide and downstream glycosphingolipids such as lactosylceramide and gangliosides (e.g., GM3 and GD3).[1][2] This inhibition can induce a variety of cellular effects, including the modulation of signaling pathways, alteration of cell adhesion properties, and induction of apoptosis.[1][3]

Effective Concentrations of this compound in Vitro

The effective concentration of this compound can vary significantly depending on the cell type, the duration of the treatment, and the specific biological endpoint being measured. Below is a summary of reported effective concentrations from various in vitro studies.

| Cell Type | Concentration | Treatment Duration | Observed Effect |

| Enzyme Assay | 5 µM | Not Applicable | 50% inhibition (IC50) of glucosylceramide synthase.[4] |

| B16 Melanoma Cells | 10-25 µM | 20 hours | Inhibition of cell adhesion to laminin and collagen.[1][4] |

| B16 Melanoma Cells | 25 µM | Not Specified | Inhibition of glucosylceramide and lactosylceramide synthesis.[4] |

| Glomerular Mesangial Cells (GMC) | 20 µM | 24 hours | Significant stimulation of cell proliferation and reduction of GM3 levels.[1] |

| Rat Explants | 5-20 µM | 2 days | Dose-dependent inhibition of neurite growth.[1] |

| Cortical Neurons | 5-40 µM | 8 days | Significant reduction in the frequency of synchronous Ca2+ oscillations.[1] |

| Hepatocytes | Not Specified | 2-14 hours | Protection from TNF-α induced apoptosis and enhanced ceramide accumulation.[1] |

| Human Hepatoma HepG2 Cells | 40 µM | Not Specified | Decreased GM3 content and increased Akt1 kinase phosphorylation.[5] |

| SH-SY5Y Cells | Not Specified | Not Specified | Inhibition of neurite outgrowth. |

Experimental Protocols

Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol is designed to measure the inhibitory effect of this compound on GCS activity in vitro.

Materials:

-

Cell lysate or purified GCS enzyme

-

Fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide)

-

UDP-glucose

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GCS enzyme source, and the fluorescent ceramide substrate.

-

Add varying concentrations of this compound to the reaction mixtures. Include a control group with no inhibitor.

-

Initiate the enzymatic reaction by adding UDP-glucose.

-

Incubate the reaction at 37°C for a predetermined time.

-

Stop the reaction, for example, by adding a solvent to precipitate the protein.

-

Extract the lipids from the reaction mixture.

-

Analyze the lipid extract using HPLC to separate and quantify the fluorescently-labeled glucosylceramide product.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations. Include untreated control wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cell Adhesion Assay

This protocol is used to evaluate the impact of this compound on the adhesion of cells to extracellular matrix proteins.

Materials:

-

B16 melanoma cells (or other cells of interest)

-

Cell culture medium

-

This compound

-

96-well plates pre-coated with an extracellular matrix protein (e.g., laminin, fibronectin, or collagen)

-

PBS (Phosphate-Buffered Saline)

-

A method for cell quantification (e.g., crystal violet staining)

Procedure:

-

Pre-treat the cells with the desired concentration of this compound for a specified duration.

-

Detach the cells and resuspend them in serum-free medium.

-

Seed the pre-treated cells onto the pre-coated 96-well plates.

-

Allow the cells to adhere for a short period (e.g., 1-2 hours) at 37°C.

-

Gently wash the plates with PBS to remove non-adherent cells.

-

Quantify the number of adherent cells. This can be done by fixing the cells, staining with crystal violet, solubilizing the dye, and measuring the absorbance.

-

Compare the adhesion of this compound-treated cells to that of untreated control cells.

Concluding Remarks